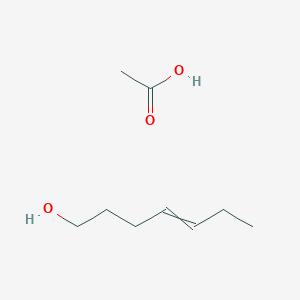
methyl N'-(2-bromoethyl)-N-cyanocarbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N’-(2-bromoethyl)-N-cyanocarbamimidothioate is a chemical compound with a unique structure that includes a bromoethyl group, a cyanocarbamimidothioate moiety, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-(2-bromoethyl)-N-cyanocarbamimidothioate typically involves the reaction of methyl isothiocyanate with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3NCS+BrCH2CH2NH2→CH3N(C(NH)NH2)CSCH2CH2Br
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N’-(2-bromoethyl)-N-cyanocarbamimidothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Addition Reactions: The cyanocarbamimidothioate moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield a hydroxyl derivative of the compound.
Aplicaciones Científicas De Investigación
Methyl N’-(2-bromoethyl)-N-cyanocarbamimidothioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl N’-(2-bromoethyl)-N-cyanocarbamimidothioate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The cyanocarbamimidothioate moiety can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N’-(2-chloroethyl)-N-cyanocarbamimidothioate
- Methyl N’-(2-iodoethyl)-N-cyanocarbamimidothioate
- Methyl N’-(2-fluoroethyl)-N-cyanocarbamimidothioate
Uniqueness
Methyl N’-(2-bromoethyl)-N-cyanocarbamimidothioate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Número CAS |
76226-06-7 |
|---|---|
Fórmula molecular |
C5H8BrN3S |
Peso molecular |
222.11 g/mol |
Nombre IUPAC |
methyl N'-(2-bromoethyl)-N-cyanocarbamimidothioate |
InChI |
InChI=1S/C5H8BrN3S/c1-10-5(9-4-7)8-3-2-6/h2-3H2,1H3,(H,8,9) |
Clave InChI |
SQVABBBCSYMEBF-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NCCBr)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



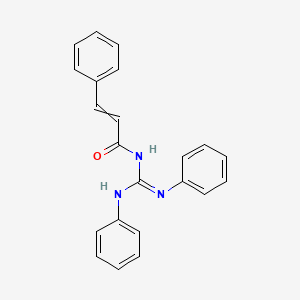
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
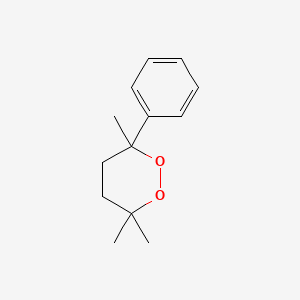
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
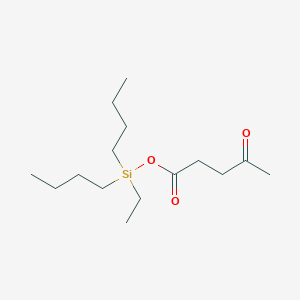

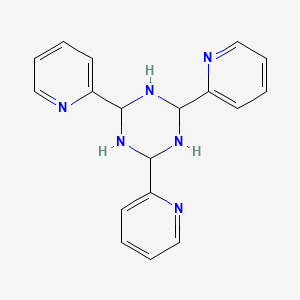
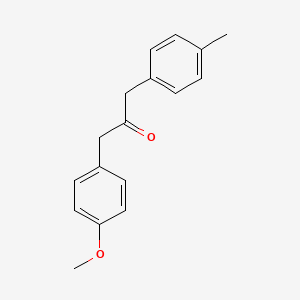
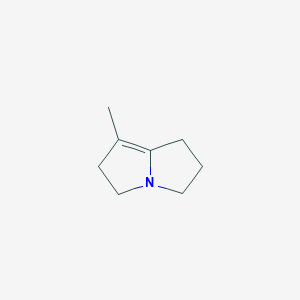
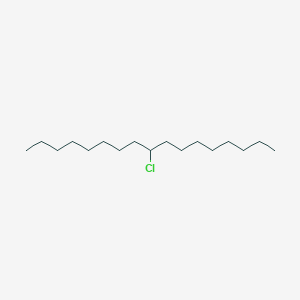
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
